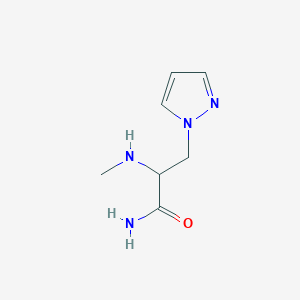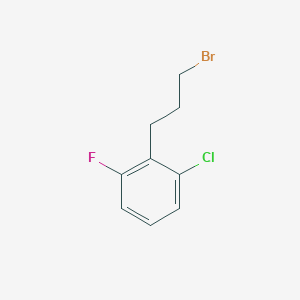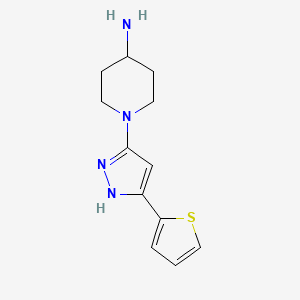
1-Ethyl 4-methyl 2-oxosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl 4-methyl 2-oxosuccinate is an organic compound with the molecular formula C7H10O5 It is a derivative of succinic acid, featuring an ethyl group at the first carbon and a methyl group at the fourth carbon, along with a keto group at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl 4-methyl 2-oxosuccinate can be synthesized through several methods. One common approach involves the esterification of 4-methyl-2-oxosuccinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl 4-methyl 2-oxosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 1-ethyl 4-methyl 2-hydroxysuccinate.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products:
Oxidation: 1-ethyl 4-methyl 2-oxosuccinic acid.
Reduction: 1-ethyl 4-methyl 2-hydroxysuccinate.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-Ethyl 4-methyl 2-oxosuccinate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions, providing insights into metabolic pathways and enzyme mechanisms.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mécanisme D'action
The mechanism of action of 1-ethyl 4-methyl 2-oxosuccinate involves its interaction with specific molecular targets, such as enzymes and receptors. The keto group at the second carbon is particularly reactive, allowing the compound to participate in various biochemical reactions. These interactions can modulate enzyme activity, influence metabolic pathways, and alter cellular functions.
Comparaison Avec Des Composés Similaires
1-Ethyl 2-oxosuccinate: Lacks the methyl group at the fourth carbon, resulting in different reactivity and applications.
4-Methyl 2-oxosuccinate:
2-Oxosuccinate: The parent compound without any alkyl substitutions, serving as a fundamental building block in organic synthesis.
Uniqueness: 1-Ethyl 4-methyl 2-oxosuccinate is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C7H10O5 |
|---|---|
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
1-O-ethyl 4-O-methyl 2-oxobutanedioate |
InChI |
InChI=1S/C7H10O5/c1-3-12-7(10)5(8)4-6(9)11-2/h3-4H2,1-2H3 |
Clé InChI |
LNXWFFFSXOEROP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid](/img/structure/B15327388.png)
![2H,3H,4H,4aH,5H,9bH-indeno[1,2-b]morpholine](/img/structure/B15327389.png)
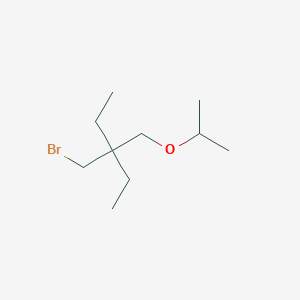

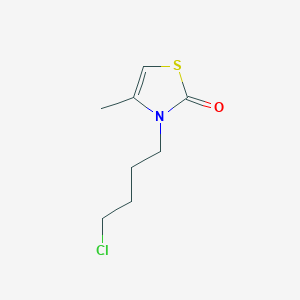
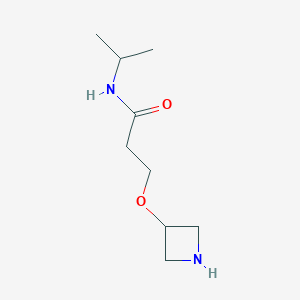
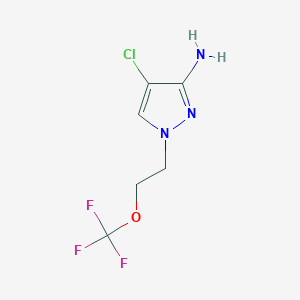


![8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)
